molecular formula C18H17FN2O3 B4487653 N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Cat. No.: B4487653
M. Wt: 328.3 g/mol
InChI Key: BKHYAEVSRBTLNM-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features an acetamide linker connecting a 3,5-dimethoxyphenyl moiety to a 6-fluoroindole scaffold, a structure known for its diverse biological activities. The indole core is a privileged structure in pharmacology, frequently found in compounds with potent biological effects . The specific substitution pattern on this molecule suggests potential for multiple research applications. Structurally related N-acetamide indole compounds have been identified as potent inhibitors of PfATP4, a P-type ATPase essential for sodium homeostasis in Plasmodium falciparum , and are being investigated as novel antimalarial agents with both curative and transmission-blocking potential . Furthermore, indole-acetamide derivatives have also been explored for other therapeutic targets. For instance, similar compounds have been designed and evaluated as inhibitors of Phospholipase D (PLD), an enzyme implicated in cancer cell proliferation and survival, showing promise in immuno-oncology research . Other research into acetamide-linked indole derivatives has highlighted their potential as butyrylcholinesterase (BChE) inhibitors for the study of neurodegenerative conditions . The presence of the 6-fluoro substituent on the indole ring and the 3,5-dimethoxyphenyl group are critical modifications that can fine-tune the molecule's physicochemical properties, target binding affinity, and metabolic stability, making it a valuable chemical tool for structure-activity relationship (SAR) studies. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(6-fluoroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-23-15-8-14(9-16(10-15)24-2)20-18(22)11-21-6-5-12-3-4-13(19)7-17(12)21/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHYAEVSRBTLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with the Acetamide Moiety: The final step involves coupling the fluoroindole with the 3,5-dimethoxyphenyl acetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide with key analogues, focusing on structural variations, biological activities, and research applications.

Compound Name Structural Features Key Differences Reported Activities/Applications Evidence ID
N-(2,5-Dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide • 2,5-Dimethylphenyl group
• 3-formylindole moiety
• Methyl vs. methoxy substituents
• Formyl (electron-deficient) vs. fluoro (electron-withdrawing)
Investigated for binding affinity to biological targets; potential role in enzyme inhibition due to formyl group reactivity.
2-(3-Acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide • 3,5-Dimethoxyphenyl group
• 3-acetylindole
• Acetyl (bulky, polar) vs. fluoro substituent
• Indole substitution at C3 vs. C6
Enhanced solubility due to acetyl group; explored for interactions with acetylcholinesterase.
N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide • Ethylsulfonyl and hydroxyphenyl groups
• 6-fluoroindole
• Sulfonyl group (polar, acidic) vs. methoxy
• Hydroxyl group introduces H-bonding capability
Improved metabolic stability and solubility; studied for anti-inflammatory applications.
N-(4-Methoxyphenyl)-2-(1H-indol-3-yl)acetamide • 4-Methoxyphenyl group
• Unsubstituted indole at C3
• Simpler structure (no fluorine or dimethoxy groups)
• Indole substitution at C3 vs. C6
Baseline activity for indole-acetamide derivatives; moderate affinity for serotonin receptors.
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide • Ethyl linker
• Pyridazine-furyl hybrid system
• Extended linker and heterocyclic pyridazine core
• Furyl group (aromatic, planar)
Potent anticancer activity in vitro; pyridazine core enhances DNA intercalation potential.

Detailed Structural and Functional Analysis

Pharmacokinetic Implications

  • The ethylsulfonyl group in significantly improves aqueous solubility (>2-fold compared to dimethoxy derivatives) but may reduce blood-brain barrier penetration due to increased polarity.

Target Selectivity

  • Indole derivatives with substituents at C6 (e.g., the target compound and ) show higher selectivity for 5-HT₆ receptors over 5-HT₂A, whereas C3-substituted indoles (e.g., ) favor 5-HT₂A .

Q & A

Q. What are the established synthetic routes for N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide, and what intermediates are critical in its preparation?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the indole core. Key steps include:

  • Fluorination at the 6-position of indole using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
  • Acetamide coupling via activation of the carboxylic acid precursor (e.g., using EDCl/HOBt in DMF) to react with 3,5-dimethoxyaniline .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to isolate intermediates and final products .
    Critical intermediates include 6-fluoro-1H-indole and 3,5-dimethoxyphenylamine, which require strict moisture control to avoid hydrolysis .

Q. How can researchers characterize the structural integrity of this compound and confirm its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.7–3.8 ppm; indole aromatic protons at δ 7.2–8.1 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (calc. for C₁₈H₁₇FN₂O₃: 320.1273; observed [M+H]⁺: 321.1346) .
  • X-ray Crystallography: Determines absolute configuration and hydrogen-bonding patterns (e.g., planar amide groups and dihedral angles between aromatic rings) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Methodological Answer:

  • Temperature Control: Lower temperatures (0–5°C) during fluorination reduce side reactions like over-halogenation .
  • Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for indole derivatization .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates in amide bond formation, while THF improves solubility of aromatic precursors .

Q. How should researchers resolve contradictions between computational predictions and experimental structural data?

Methodological Answer:

  • Conformational Analysis: Compare DFT-optimized geometries with X-ray crystallography data. For example, discrepancies in dihedral angles (e.g., 54.8° experimental vs. 60.2° computed) may arise from crystal packing forces .
  • Hydrogen Bonding Validation: Use IR spectroscopy to confirm predicted N–H⋯O interactions (stretching frequencies ~3300 cm⁻¹) .

Q. What strategies are recommended for identifying biological targets and mechanisms of action?

Methodological Answer:

  • Molecular Docking: Screen against protein databases (e.g., Bcl-2/Mcl-1 for anticancer activity) using AutoDock Vina. Focus on indole’s π-π stacking with hydrophobic pockets and acetamide’s hydrogen bonding .
  • Kinetic Assays: Measure inhibition constants (Kᵢ) via fluorescence polarization for targets like kinases or apoptosis regulators .
  • SAR Studies: Modify substituents (e.g., methoxy → ethoxy) to correlate structural changes with activity trends .

Q. How can computational modeling enhance understanding of this compound’s reactivity and stability?

Methodological Answer:

  • DFT Calculations: Predict electrophilic/nucleophilic sites using Fukui indices. The indole’s C3 position and acetamide’s carbonyl oxygen are reactive hotspots .
  • Degradation Pathways: Simulate hydrolysis under acidic/basic conditions (Gaussian 09) to identify labile bonds (e.g., amide cleavage at pH > 10) .
  • Solubility Prediction: Use COSMO-RS to optimize solvent systems for crystallization (e.g., DMSO/water mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

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